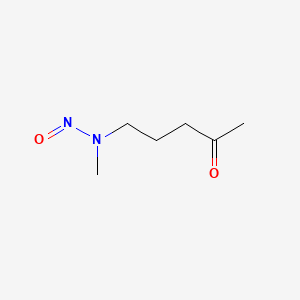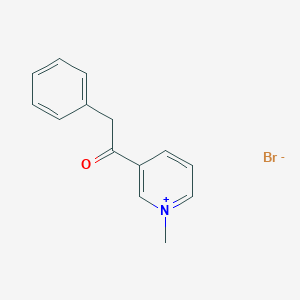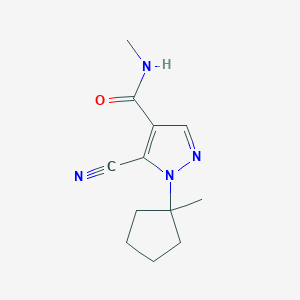
1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)- typically involves the reaction of 5-cyano-1-methyl-1H-pyrazole-4-carboxamide with 1-methylcyclopentylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 1H-Pyrazole-4-carboxamide, 5-amino-N-methyl-1-(1-methylcyclopentyl)-
- 1H-Pyrazole-4-carboxamide, 5-chloro-N-methyl-1-(1-methylcyclopentyl)-
- 1H-Pyrazole-4-carboxamide, 5-bromo-N-methyl-1-(1-methylcyclopentyl)-
Comparison: Compared to its analogs, 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(1-methylcyclopentyl)- exhibits unique properties due to the presence of the cyano group. This functional group can enhance the compound’s reactivity and binding affinity to biological targets. Additionally, the cyano group can influence the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
119741-56-9 |
|---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-cyano-N-methyl-1-(1-methylcyclopentyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H16N4O/c1-12(5-3-4-6-12)16-10(7-13)9(8-15-16)11(17)14-2/h8H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
BFJQPNGTNDRMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)N2C(=C(C=N2)C(=O)NC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


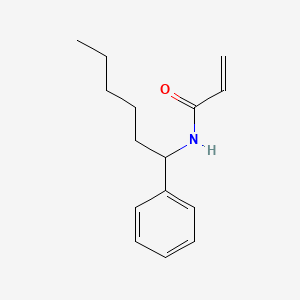
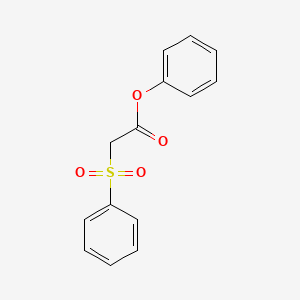
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
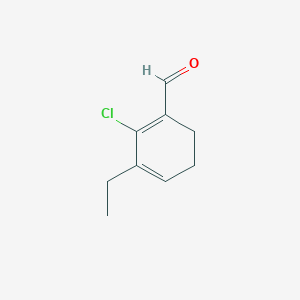
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
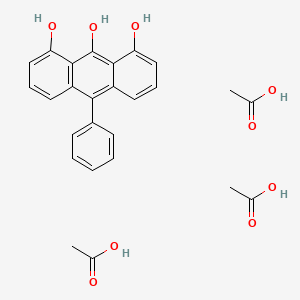
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
